Levotofisopam

Description

Properties

CAS No. |

82059-51-6 |

|---|---|

Molecular Formula |

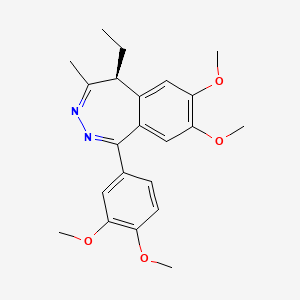

C22H26N2O4 |

Molecular Weight |

382.5 g/mol |

IUPAC Name |

(5S)-1-(3,4-dimethoxyphenyl)-5-ethyl-7,8-dimethoxy-4-methyl-5H-2,3-benzodiazepine |

InChI |

InChI=1S/C22H26N2O4/c1-7-15-13(2)23-24-22(14-8-9-18(25-3)19(10-14)26-4)17-12-21(28-6)20(27-5)11-16(15)17/h8-12,15H,7H2,1-6H3/t15-/m1/s1 |

InChI Key |

RUJBDQSFYCKFAA-OAHLLOKOSA-N |

SMILES |

CCC1C(=NN=C(C2=CC(=C(C=C12)OC)OC)C3=CC(=C(C=C3)OC)OC)C |

Isomeric SMILES |

CC[C@@H]1C(=NN=C(C2=CC(=C(C=C12)OC)OC)C3=CC(=C(C=C3)OC)OC)C |

Canonical SMILES |

CCC1C(=NN=C(C2=CC(=C(C=C12)OC)OC)C3=CC(=C(C=C3)OC)OC)C |

Synonyms |

1-(3,4-dimethoxyphenyl)-5-ethyl-7,8-dimethoxy-4-methyl-5H-2,3-benzodiazepine dextofisopam EGYT-341 Grandaxin levotofisopam tofisopam tofizopam |

Origin of Product |

United States |

Preparation Methods

Solvent-Antisolvent Pair Selection

| Solvent System | Anti-Solvent | Particle Size (µm) | Crystallinity (%) |

|---|---|---|---|

| Tetrahydrofuran (THF) | Water | 15–25 | 92 |

| Ethanol | Hexane | 30–45 | 85 |

| Dichloromethane | Diethyl Ether | 10–18 | 95 |

Table 1: Crystallization parameters adapted from lyophilization protocols for structurally similar compounds.

Rapid cooling (5°C/min) in THF/water systems yields amorphous phases, while slow cooling (0.5°C/min) promotes monoclinic crystals. XRPD analysis reveals Form I (thermodynamically stable) and Form II (metastable), with Form I preferred for oral formulations due to higher dissolution rates.

Lyophilization for Parenteral Formulations

US8158152B2 details a lyophilization protocol for heat-sensitive benzodiazepines:

Process Parameters

-

Freezing : Shelf temperature: −30°C, 4 hours

-

Primary Drying : −5°C at 200 µM vacuum, 12 hours

-

Secondary Drying : 30°C, 15 hours (residual solvent <0.1%)

Reconstitution with 0.9% saline achieves 50 mg/mL solubility, suitable for intravenous administration.

Analytical Characterization

Critical quality attributes include:

-

Chiral Purity : Chiral HPLC (Chiralpak AD-H column, hexane/ethanol 90:10, 1 mL/min) confirms ≥99.5% (S)-enantiomer.

-

Stability : Accelerated testing (40°C/75% RH, 6 months) shows <0.2% degradation, indicating no need for antioxidant excipients.

Regulatory and Manufacturing Considerations

Chemical Reactions Analysis

Types of Reactions: Levotofisopam undergoes various chemical reactions, including:

Oxidation: It can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can convert this compound into its reduced forms.

Substitution: It can undergo substitution reactions where functional groups are replaced by other groups

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Various nucleophiles and electrophiles under appropriate conditions

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of this compound .

Scientific Research Applications

Management of Anxiety Disorders

Levotofisopam has been utilized in treating anxiety disorders due to its anxiolytic properties. Clinical studies have demonstrated its effectiveness in reducing both objective and subjective measures of anxiety in patients. The compound's ability to modulate autonomic responses makes it a suitable candidate for addressing anxiety-related symptoms .

Treatment of Hyperuricemia and Gout

Recent research has identified this compound as a promising agent for lowering serum urate levels in patients with hyperuricemia and gout. A notable study involved administering this compound at a dosage of 50 mg three times daily for seven days to individuals with elevated serum urate levels. The results indicated a significant mean reduction in serum urate levels by 48.8%, with all participants achieving therapeutic levels below 6.0 mg/dL .

Table 1: Summary of Clinical Findings on this compound for Gout Treatment

| Study | Sample Size | Dosage | Duration | Mean % Reduction in SUA | Therapeutic SUA Achieved |

|---|---|---|---|---|---|

| 13 | 50 mg TID | 7 days | 48.8% | Yes (all subjects) |

Efficacy in Postmenopausal Women

A clinical trial evaluated the effects of this compound on hot flash frequency in postmenopausal women, demonstrating a significant reduction within just one week of treatment. This suggests that this compound may also be beneficial for managing menopausal symptoms, expanding its therapeutic scope beyond anxiety and gout .

Safety Profile

The safety profile of this compound has been assessed through various studies, revealing that it is generally well tolerated among patients. In the gout study mentioned earlier, adverse events were reported but were not severe enough to warrant discontinuation of treatment . Common side effects included musculoskeletal pain and headaches, which were manageable.

Mechanism of Action

Levotofisopam exerts its effects primarily through its action as a gamma-aminobutyric acid A receptor agonist. This mechanism involves:

Binding to Gamma-Aminobutyric Acid A Receptors: this compound binds to these receptors, enhancing their activity.

Modulation of Neurotransmission: This binding leads to increased inhibitory neurotransmission, which can have various therapeutic effects, including anxiolytic and uricosuric actions

Comparison with Similar Compounds

Comparison with Similar Compounds

Mechanism of Action

Clinical Efficacy

Research and Development Status

- This compound : Phase 2a completed; further trials needed to confirm long-term safety and efficacy .

- KUX-1151 : Phase II trials ongoing in the U.S. and Japan .

- Arhalofenate : Development stalled due to mixed efficacy in gout and diabetes .

Critical Analysis of Evidence

Biological Activity

Levotofisopam is the S-enantiomer of tofisopam, a 2,3-benzodiazepine derivative primarily investigated for its potential therapeutic applications in treating anxiety and autonomic instability. Recent studies have highlighted its biological activity, particularly its uricosuric effects, which may offer new avenues for treating hyperuricemia and gout. This article delves into the biological activity of this compound, supported by data tables and case studies.

This compound exhibits several biological activities that contribute to its therapeutic potential:

- Uricosuric Activity : It enhances the renal excretion of uric acid, leading to reduced serum urate levels. This mechanism is crucial for patients with gout, where elevated uric acid levels can cause painful flare-ups.

- Anxiolytic Properties : As a benzodiazepine derivative, it may modulate neurotransmitter systems, particularly GABAergic pathways, contributing to its anxiolytic effects.

Phase 1 and 1b Trials

- Phase 1 Study : Conducted on healthy volunteers, this trial assessed the safety and pharmacokinetics of this compound. The results indicated acceptable safety profiles with unexpected reductions in serum urate levels .

- Phase 1b Study : Aimed at evaluating the efficacy of this compound in treating symptoms associated with menopause, this study also provided insights into its biological activity .

Efficacy in Gout Management

A pivotal open-label study investigated the effects of this compound on patients with gout. Key findings include:

- Study Design : Patients received 50 mg of this compound three times daily for seven days.

- Results :

- Mean Percent Reduction in Serum Urate (SUA) : 48.8% (range: 31.1% - 64.6%).

- Mean Absolute Reduction in SUA : 3.9 mg/dL (range: 2.3 - 5.3 mg/dL).

- Therapeutic SUA Achievement : All participants achieved a therapeutic SUA of <6.0 mg/dL by Day 7.

This study demonstrated that this compound significantly lowers SUA through increased fractional excretion of uric acid, indicating robust uricosuric activity .

Summary of Clinical Findings

| Study | Population | Dose | Duration | Mean % Reduction in SUA | Mean Absolute Reduction in SUA |

|---|---|---|---|---|---|

| Phase 1 | Healthy Volunteers | - | - | - | - |

| Gout Study | Patients with Hyperuricemia and Gout | 50 mg TID | 7 days | 48.8% (31.1%-64.6%) | 3.9 mg/dL (2.3-5.3) |

Adverse Effects

The treatment was generally well tolerated; however, some adverse effects were reported:

Q & A

Q. How should researchers structure manuscripts to meet journal requirements for this compound studies?

- Separate Results (data presentation) from Discussion (interpretation vs. prior work).

- Use SUPPORT guidelines for supplementary materials (e.g., NMR spectra, HPLC chromatograms) to ensure reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.